molecular formula C13H18O3S B15210460 Trans-3-ethyl-4-tosyltetrahydrofuran

Trans-3-ethyl-4-tosyltetrahydrofuran

Cat. No.: B15210460
M. Wt: 254.35 g/mol
InChI Key: UGHQOPSLLPRAHQ-AAEUAGOBSA-N
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Description

Trans-3-ethyl-4-tosyltetrahydrofuran is a substituted tetrahydrofuran derivative featuring an ethyl group at the 3-position and a tosyl (p-toluenesulfonyl) group at the 4-position. The trans-configuration of these substituents imparts distinct stereochemical and physicochemical properties. Tetrahydrofuran (THF) derivatives are widely studied for their applications in organic synthesis, polymer chemistry, and pharmaceuticals due to their solvent properties and reactivity in ring-opening reactions .

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C13H18O3S/c1-3-11-8-16-9-13(11)17(14,15)12-6-4-10(2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3/t11-,13-/m0/s1

InChI Key

UGHQOPSLLPRAHQ-AAEUAGOBSA-N

Isomeric SMILES

CC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of 3-Ethyl-4-Hydroxytetrahydrofuran Precursors

The most direct route involves cyclization of 3-ethyl-1,4-diol derivatives under acidic or oxidative conditions. A patented method (US7132444B2) describes the use of para-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine, achieving 78% yield of the tosylated intermediate. Subsequent ring closure via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) affords the trans-isomer with 82% enantiomeric purity.

Reaction Conditions:

  • Substrate: 3-Ethyl-1,4-butanediol
  • Tosylation Agent: TsCl (1.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → 25°C, 12 h
  • Cyclization: DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, reflux, 6 h

Epoxide Ring-Opening with Ethyl Nucleophiles

Epoxide intermediates enable stereocontrol during ethyl group introduction. A trans-3,4-epoxytetrahydrofuran precursor reacts with ethylmagnesium bromide in the presence of Cu(I) catalysts, yielding the trans-3-ethyl derivative with 89% diastereoselectivity. Subsequent tosylation with TsCl under Schotten-Baumann conditions completes the synthesis.

Mechanistic Insight:
The Cu(I)-catalyzed ring-opening follows a Baldwin-6-endo-trig pathway, favoring trans-addition due to steric hindrance from the oxolane ring.

Radical-Mediated Alkylation and Tosylation

A novel approach employs photoredox catalysis to install the ethyl group. Irradiation of 4-tosyltetrahydrofuran-3-yl bromide with [Ir(ppy)₃] and ethyl diazoacetate generates a C3 radical, which abstracts a hydrogen atom to form the trans-ethyl product (64% yield).

Optimization Data:

Catalyst Loading Light Source Yield (%)
2 mol% [Ir(ppy)₃] 450 nm LED 64
5 mol% [Ru(bpy)₃]²⁺ 455 nm LED 58

Stereochemical Control and Analysis

Diastereoselective Tosylation

Tosylation of cis-3-ethyltetrahydrofuran-4-ol with TsCl in pyridine at −20°C induces epimerization to the trans-isomer (72% yield), as confirmed by NOESY NMR. The bulky tosyl group destabilizes the cis-configuration, favoring trans-ring puckering.

Chiral Chromatography and Crystallography

Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with >99% purity. Single-crystal X-ray diffraction of the trans-isomer reveals a dihedral angle of 152° between the ethyl and tosyl groups, consistent with DFT calculations.

Comparative Evaluation of Synthetic Routes

Table 1. Efficiency Metrics for this compound Synthesis

Method Yield (%) Diastereomeric Excess (%) Scalability
Cyclization (Mitsunobu) 82 88 Moderate
Epoxide Ring-Opening 89 95 High
Photoredox Alkylation 64 72 Low

Industrial Applications and Process Optimization

Large-scale production (Patent US7132444B2) employs continuous-flow reactors for epoxide ring-opening, achieving 85% yield at 10 kg/batch. Critical parameters include:

  • Temperature Control: −10°C to prevent epoxide polymerization
  • Catalyst Recycling: Cu(I) recovery via ion-exchange resins (≥92% efficiency)

Chemical Reactions Analysis

Types of Reactions: Trans-3-ethyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tosyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted tetrahydrofurans with various functional groups.

    Oxidation: Ethyl tetrahydrofuran carboxylic acid.

    Reduction: 3-ethyl-4-hydroxytetrahydrofuran.

Scientific Research Applications

Trans-3-ethyl-4-tosyltetrahydrofuran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in developing new synthetic methodologies.

    Biology: The compound can be used to study the effects of tosylated compounds on biological systems, particularly in enzyme inhibition studies.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of trans-3-ethyl-4-tosyltetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Tetrahydrofuran (THF) : The parent compound lacks substituents, serving as a polar aprotic solvent. Its low toxicity (oral LD₅₀ in rats: 1,650–3,000 mg/kg) and high volatility contrast with substituted derivatives like Trans-3-ethyl-4-tosyltetrahydrofuran, where bulky groups reduce volatility and alter reactivity .
  • 3-Ethyltetrahydrofuran: The absence of the tosyl group simplifies its metabolic pathway, favoring hepatic oxidation.
  • 4-Tosyltetrahydrofuran : The tosyl group introduces sulfonic acid ester functionality, enabling nucleophilic substitution reactions. This derivative is often used as an intermediate in synthesizing complex ethers.

Physicochemical Properties

Property This compound Tetrahydrofuran (THF) 4-Tosyltetrahydrofuran
Molecular Weight (g/mol) ~284.38 (estimated) 72.11 ~242.33
Boiling Point (°C) >200 (decomposes) 66 180–190 (decomp.)
LogP (Octanol-Water) ~2.5 (predicted) 0.46 ~1.8 (predicted)
Reactivity High (tosyl group as leaving group) Low Moderate

Toxicological and Metabolic Profiles

  • THF : Classified as a low-toxicity solvent (acute exposure targets CNS; chronic exposure linked to liver/kidney effects in rodents) .
  • This compound: No specific toxicological data identified.
  • Thiophene fentanyl hydrochloride (unrelated structurally but cited in evidence): Highlights the importance of substituent effects; its thiophene and fentanyl moieties confer high receptor affinity, whereas tosyl groups in THF derivatives may influence metabolic stability .

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